molecular formula C7H8N2 B13781839 Ethenamine, 2-(4-pyridinyl)-

Ethenamine, 2-(4-pyridinyl)-

Cat. No.: B13781839
M. Wt: 120.15 g/mol
InChI Key: YJDNKMUZKQRGCY-UHFFFAOYSA-N
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Description

Ethenamine,2-(4-pyridinyl)-(9ci), also known as 2-(4-Pyridyl)ethylamine, is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine and features an ethylamine group attached to the fourth position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyridyl)ethylamine typically involves the reaction of 4-pyridinecarboxaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods

On an industrial scale, the production of 2-(4-Pyridyl)ethylamine can be achieved through catalytic hydrogenation of 4-cyanopyridine in the presence of ammonia. This method offers high yields and is cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyridyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Pyridyl)ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in neurotransmitter pathways and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(4-Pyridyl)ethylamine involves its interaction with specific molecular targets, such as receptors and enzymes. It can act as a ligand for pyridine receptors, influencing various biochemical pathways. The compound’s ethylamine group allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridyl)ethylamine
  • 4-(2-Aminoethyl)pyridine
  • 2-(2-Pyridinyl)ethanamine
  • 2-(Pyridin-4-yl)ethanamine

Uniqueness

2-(4-Pyridyl)ethylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

2-pyridin-4-ylethenamine

InChI

InChI=1S/C7H8N2/c8-4-1-7-2-5-9-6-3-7/h1-6H,8H2

InChI Key

YJDNKMUZKQRGCY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C=CN

Origin of Product

United States

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